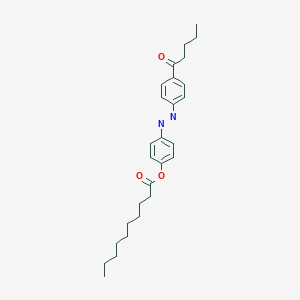

4-n-Pentanoyl-4-n'-decanoyloxyazobenzene

Description

4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is an azobenzene derivative characterized by a pentanoyl group (C₅H₉CO-) at the 4-position and a decanoyloxy group (C₁₀H₂₁COO-) at the 4'-position. Azobenzene derivatives are widely studied for their photoisomerization properties, which enable applications in photoresponsive materials, liquid crystals, and drug delivery systems .

Properties

CAS No. |

120103-03-9 |

|---|---|

Molecular Formula |

C27H36N2O3 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |

InChI |

InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |

InChI Key |

NRZWTVDAZMMIMS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |

Synonyms |

[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

a. Molecular Weight Trends

- Increasing the acyloxy chain length from propanoyloxy (C₃) to dodecanoyloxy (C₁₂) significantly increases molecular weight. For example, the dodecanoyloxy derivative (805.70 g/mol) has nearly triple the molecular weight of the propanoyloxy analog (269.81 g/mol) .

- This trend aligns with the hydrophobic nature of longer alkyl chains, which reduce aqueous solubility and enhance lipophilicity .

b. Solubility (log10WS)

- The propanoyloxy analog exhibits a log10WS of -6.16, indicating moderate solubility in aqueous systems. In contrast, the heptanoyloxy derivative (log10WS = -7.83) shows markedly lower solubility due to its extended hydrophobic chain .

- Extrapolating from this data, the hypothetical decanoyloxy (C₁₀) compound would likely exhibit a log10WS between -7.83 (heptanoyloxy) and the unreported value for dodecanoyloxy, reflecting a balance between chain length and solubility .

c. Structural Implications

- The azobenzene core remains constant across analogs, ensuring consistent photoisomerization behavior. However, substituent chains modulate intermolecular interactions: Shorter chains (e.g., propanoyloxy) favor higher solubility and faster isomerization kinetics. Longer chains (e.g., dodecanoyloxy) enhance thermal stability and compatibility with lipid-rich environments, making them suitable for drug encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.